2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of a bromomethyl group and a phenyl group attached to the oxadiazole ring. The molecular formula for this compound is C₉H₇BrN₂O, and it has a molecular weight of approximately 227.07 g/mol. The oxadiazole ring system is known for its diverse biological activities and serves as an important scaffold in medicinal chemistry.
The presence of the bromomethyl group (CH2Br) makes 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole a potential building block for organic synthesis. The bromomethyl group can be readily displaced by nucleophiles, allowing researchers to attach various functional groups to the molecule. This could be useful in the development of new pharmaceuticals or other functional molecules. []
Oxadiazoles, the core chemical family of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, have been explored as potential ligands for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, catalysis, and separation science. The unique properties of oxadiazoles, such as their thermal and chemical stability, make them interesting candidates for MOF design. While research on 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole specifically is not yet widely documented, related oxadiazole derivatives are being investigated in this field. []
The reactivity of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole can be attributed to the bromomethyl substituent, which can participate in nucleophilic substitution reactions. For instance, it can undergo reactions with nucleophiles such as amines or thiols to form various derivatives. Additionally, the compound can engage in cross-coupling reactions under specific conditions, such as Sonogashira coupling, to form more complex structures .
The synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole can be achieved through several methods:
2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole has potential applications in various fields:
Several compounds share structural similarities with 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | Chloromethyl group instead of bromomethyl | Potentially different reactivity due to chlorine's electronegativity |
| 2-(Bromophenyl)-5-methyl-1,3,4-oxadiazole | Bromophenyl substituent | Variation in biological activity due to different substituents |
| 2-(Bromomethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Fluorinated phenyl group | Enhanced electronic properties due to fluorine |
These compounds exhibit unique characteristics that influence their reactivity and biological activity compared to 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole.